molecular formula C7H11BrO B2632762 1-Bromocyclohexane-1-carbaldehyde CAS No. 34899-90-6

1-Bromocyclohexane-1-carbaldehyde

Cat. No.: B2632762
CAS No.: 34899-90-6
M. Wt: 191.068
InChI Key: CDOJHTBRMAVYQB-UHFFFAOYSA-N
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Description

1-Bromocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H11BrO. It is characterized by a bromine atom and an aldehyde group attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromocyclohexane-1-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of cyclohexane followed by formylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromocyclohexane-1-carbaldehyde is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

    Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals

Mechanism of Action

The mechanism of action of 1-bromocyclohexane-1-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the aldehyde group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: 1-Bromocyclohexane-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

1-bromocyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c8-7(6-9)4-2-1-3-5-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJHTBRMAVYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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